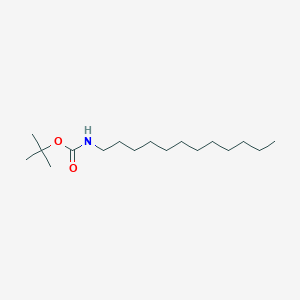

tert-Butyl dodecylcarbamate

Description

Based on these analogs, tert-butyl dodecylcarbamate can be inferred to be a carbamate ester featuring a tert-butyl group and a dodecyl chain. Carbamates of this type are commonly used in organic synthesis, pharmaceutical intermediates, or as protective groups due to their stability under basic conditions and ease of cleavage under acidic conditions .

Properties

IUPAC Name |

tert-butyl N-dodecylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-18-16(19)20-17(2,3)4/h5-15H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNZAMUKCDVXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552234 | |

| Record name | tert-Butyl dodecylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106810-56-4 | |

| Record name | tert-Butyl dodecylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl dodecylcarbamate can be synthesized through the reaction of dodecylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl dodecylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form dodecylamine and tert-butyl alcohol.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Substitution: this compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Hydrolysis: Dodecylamine and tert-butyl alcohol.

Oxidation: Oxidized derivatives of the original compound.

Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl dodecylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes.

Biology: In biological research, this compound is used as a reagent for modifying proteins and peptides. It helps in studying protein structure and function by selectively modifying specific amino acid residues.

Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable carbamate linkages makes it suitable for developing prodrugs that release active pharmaceutical ingredients under specific conditions.

Industry: this compound is used in the production of polymers and coatings. It acts as a stabilizer and modifier, enhancing the properties of the final products.

Mechanism of Action

The mechanism of action of tert-Butyl dodecylcarbamate involves the formation of stable carbamate linkages with target molecules. The tert-butyl group provides steric hindrance, protecting the carbamate linkage from hydrolysis and other degradation processes. This stability allows the compound to exert its effects over an extended period. The molecular targets and pathways involved depend on the specific application, such as protein modification or drug delivery.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl carbamate derivatives structurally or functionally analogous to tert-butyl dodecylcarbamate, based on the evidence provided:

Structural and Functional Similarities

Key Differences

Substituent Complexity :

- The tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate features a pyrrolidine ring with methoxyphenyl and hydroxymethyl groups, making it suitable for stereospecific drug design .

- In contrast, (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate contains a biphenyl system, which enhances π-π stacking interactions in receptor binding .

Functional Group Reactivity :

- Compounds with benzyloxy or methoxyphenyl groups (e.g., CAS 192725-45-4) may exhibit higher lipophilicity compared to aliphatic dodecyl chains, impacting solubility and bioavailability .

Research Findings and Limitations

- Synthetic Utility : Tert-butyl carbamates are favored for their stability and ease of deprotection. For example, the pyrrolidine derivative (CAS 1186654-76-1) is used in peptide synthesis due to its resistance to basic conditions .

- Structural Similarity Scores : Compounds like A312538 (CAS 16251-45-9) share a 0.75 similarity score with tert-butyl carbamate analogs, suggesting overlapping applications in medicinal chemistry .

- Data Gaps: No evidence explicitly addresses this compound’s physical properties (e.g., melting point, solubility) or industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.